molecular formula C10H5ClN2 B3275834 1-Chloroisoquinoline-3-carbonitrile CAS No. 630422-06-9

1-Chloroisoquinoline-3-carbonitrile

Cat. No.: B3275834
CAS No.: 630422-06-9
M. Wt: 188.61 g/mol
InChI Key: PEELFWZCBLBEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloroisoquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5ClN2. It is a derivative of isoquinoline, featuring a chlorine atom at the 1-position and a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloroisoquinoline-3-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a common synthetic route includes the reaction of 1-chloroisoquinoline with cyanogen bromide in the presence of a base . Another method involves the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Chloroisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in cross-coupling reactions with aryl or alkyl halides.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Coupling: Palladium catalysts and ligands are often employed in cross-coupling reactions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

1-Chloroisoquinoline-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It serves as a precursor for the synthesis of bioactive molecules that can be used in biological assays.

Mechanism of Action

The mechanism of action of 1-chloroisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Another chloro-substituted quinoline derivative with similar chemical properties.

    4-Chloroquinoline: Known for its use in the synthesis of antimalarial drugs.

    3-Isoquinolinecarbonitrile: A closely related compound with a cyano group at the 3-position.

Uniqueness

Its combination of a chlorine atom and a cyano group makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-chloroisoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9-4-2-1-3-7(9)5-8(6-12)13-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEELFWZCBLBEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloroisoquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-Chloroisoquinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
1-Chloroisoquinoline-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-Chloroisoquinoline-3-carbonitrile
Reactant of Route 5
1-Chloroisoquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-Chloroisoquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.